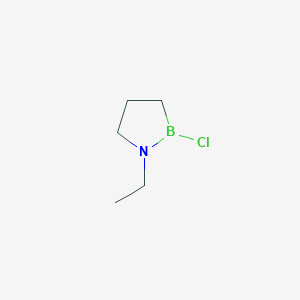
2-Chloro-1-ethyl-1,2-azaborolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-ethyl-1,2-azaborolidine is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boron-nitrogen heterocycle, which imparts distinct chemical properties that make it valuable for various applications, particularly in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethyl-1,2-azaborolidine typically involves the reaction of ethylamine with boron trichloride. The process can be summarized as follows:
Reaction of Ethylamine with Boron Trichloride: Ethylamine reacts with boron trichloride under controlled conditions to form the desired azaborolidine ring.
Purification: The crude product is then purified using standard techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-ethyl-1,2-azaborolidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Coordination Chemistry: The boron atom can coordinate with various ligands, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as lithium aluminum hydride can be used.
Coordination Chemistry: Ligands such as phosphines or nitrogen-based ligands are commonly used to form coordination complexes.
Major Products Formed
Substitution Products: Various substituted azaborolidines depending on the nucleophile used.
Oxidation Products: Oxidized forms of the azaborolidine ring.
Coordination Complexes: Boron-ligand complexes with potential catalytic activity.
Applications De Recherche Scientifique
2-Chloro-1-ethyl-1,2-azaborolidine has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound and its derivatives are employed as catalysts in various chemical reactions, including polymerization and cross-coupling reactions.
Material Science: It is used in the development of new materials with unique properties.
Biological Studies:
Mécanisme D'action
The mechanism by which 2-Chloro-1-ethyl-1,2-azaborolidine exerts its effects involves the interaction of the boron atom with various substrates. The boron atom can act as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates various chemical transformations, making the compound a valuable catalyst and reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-1,2-azaborolidine: Lacks the chlorine substituent, leading to different reactivity.
2-Chloro-1-methyl-1,2-azaborolidine: Similar structure but with a methyl group instead of an ethyl group.
1,2-Azaborolidine: The parent compound without any substituents.
Uniqueness
2-Chloro-1-ethyl-1,2-azaborolidine is unique due to the presence of both the ethyl and chlorine substituents. These groups influence the compound’s reactivity and stability, making it distinct from its analogs. The chlorine atom, in particular, provides a site for further functionalization, expanding the compound’s utility in various chemical reactions.
Propriétés
Numéro CAS |
30312-52-8 |
|---|---|
Formule moléculaire |
C5H11BClN |
Poids moléculaire |
131.41 g/mol |
Nom IUPAC |
2-chloro-1-ethylazaborolidine |
InChI |
InChI=1S/C5H11BClN/c1-2-8-5-3-4-6(8)7/h2-5H2,1H3 |
Clé InChI |
DXVOXBLTYZXYMU-UHFFFAOYSA-N |
SMILES canonique |
B1(CCCN1CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)
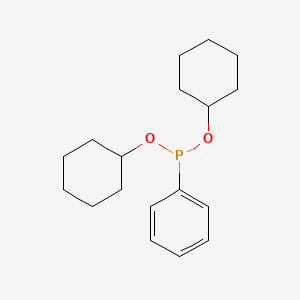

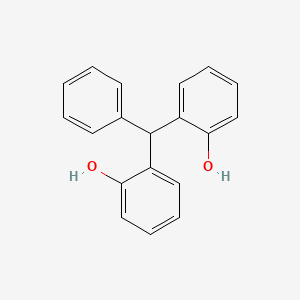
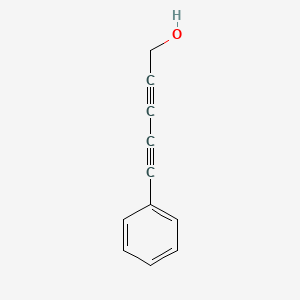
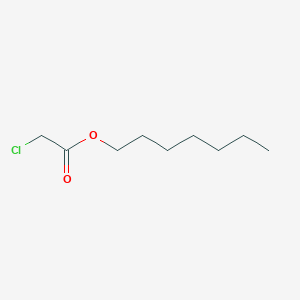
![1,6-Dimethylbicyclo[4.1.0]hept-3-ene](/img/structure/B14681879.png)
![Diphenyl{2-[(phenylamino)methyl]phenyl}methanol](/img/structure/B14681886.png)

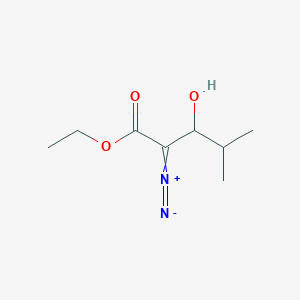
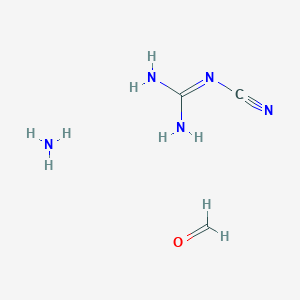


![4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14681912.png)
